N-[2-(difluoromethoxy)-5-methylphenyl]-N'-(2,4-difluorophenyl)urea
Overview
Description
N-[2-(difluoromethoxy)-5-methylphenyl]-N’-(2,4-difluorophenyl)urea is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a urea backbone substituted with difluoromethoxy and difluorophenyl groups, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)-5-methylphenyl]-N’-(2,4-difluorophenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates. One common route includes the reaction of 2-(difluoromethoxy)-5-methylaniline with 2,4-difluorophenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are often used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)-5-methylphenyl]-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethoxy-substituted quinones, while reduction could produce difluoromethoxy-substituted anilines.
Scientific Research Applications
N-[2-(difluoromethoxy)-5-methylphenyl]-N’-(2,4-difluorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-5-methylphenyl]-N’-(2,4-difluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy and difluorophenyl groups can enhance binding affinity and selectivity towards specific targets. These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(difluoromethoxy)-5-methylphenyl]-N’-(4-nitrophenyl)urea
- N-[2-(difluoromethoxy)-5-methylphenyl]-N’-(2,4-difluorophenyl)thiourea
Uniqueness
N-[2-(difluoromethoxy)-5-methylphenyl]-N’-(2,4-difluorophenyl)urea stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoromethoxy and difluorophenyl groups enhances its reactivity and potential for selective interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-(difluoromethoxy)-5-methylphenyl]-3-(2,4-difluorophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F4N2O2/c1-8-2-5-13(23-14(18)19)12(6-8)21-15(22)20-11-4-3-9(16)7-10(11)17/h2-7,14H,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHKGKBHHKJJSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(F)F)NC(=O)NC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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